molecular formula C9H9N3O2S B13610133 3-Phenyl-1h-pyrazole-4-sulfonamide

3-Phenyl-1h-pyrazole-4-sulfonamide

Cat. No.: B13610133
M. Wt: 223.25 g/mol
InChI Key: HIUOVWJIVCSQTH-UHFFFAOYSA-N
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Description

3-Phenyl-1h-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 3-position and a sulfonamide group at the 4-position. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1h-pyrazole-4-sulfonamide typically involves the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic compounds. One common method is the reaction of phenylhydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring . The sulfonamide group can be introduced through sulfonation reactions using reagents like sulfonyl chlorides .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs multicomponent reactions (MCRs) and one-pot processes to enhance efficiency and yield. These methods are favored for their simplicity, cost-effectiveness, and eco-friendly attributes, such as the use of green solvents and metal-free catalysts .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1h-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Phenyl-1h-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity. The phenyl and pyrazole rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-1h-pyrazole-4-sulfonamide
  • 3,5-Diphenyl-1h-pyrazole-4-sulfonamide
  • 4-Phenyl-1h-pyrazole-3-sulfonamide

Uniqueness

3-Phenyl-1h-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its solubility and reactivity, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

5-phenyl-1H-pyrazole-4-sulfonamide

InChI

InChI=1S/C9H9N3O2S/c10-15(13,14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H2,10,13,14)

InChI Key

HIUOVWJIVCSQTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)S(=O)(=O)N

Origin of Product

United States

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